N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine
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Overview
Description
N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine typically involves the reaction of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a plant growth regulator. It has shown activity in promoting root growth and influencing the levels of endogenous hormones in plants .
Medicine
In the medical field, triazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit antifungal, antibacterial, and anticancer activities, making them valuable candidates for drug development .
Industry
Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and materials with specific properties. Its versatility makes it a valuable compound in various industrial applications .
Mechanism of Action
The mechanism of action of N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets. In plants, it may bind to enzymes involved in hormone regulation, thereby influencing growth and development. In medical applications, it may interact with cellular targets to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
Paclobutrazol: A triazole fungicide used as a plant growth retardant.
Triadimefon: Another triazole fungicide with similar applications.
Bitertanol: A triazole derivative used in agriculture.
Uniqueness
What sets N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine apart is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds.
Properties
CAS No. |
64921-55-7 |
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Molecular Formula |
C8H14N4O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N-[3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)7(11-13)4-12-6-9-5-10-12/h5-6,13H,4H2,1-3H3 |
InChI Key |
YOHXSIRUWOBUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=NO)CN1C=NC=N1 |
Origin of Product |
United States |
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